

Application Notes: Immunohistochemical Staining of Human VEGF165 in Tissue Samples

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Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

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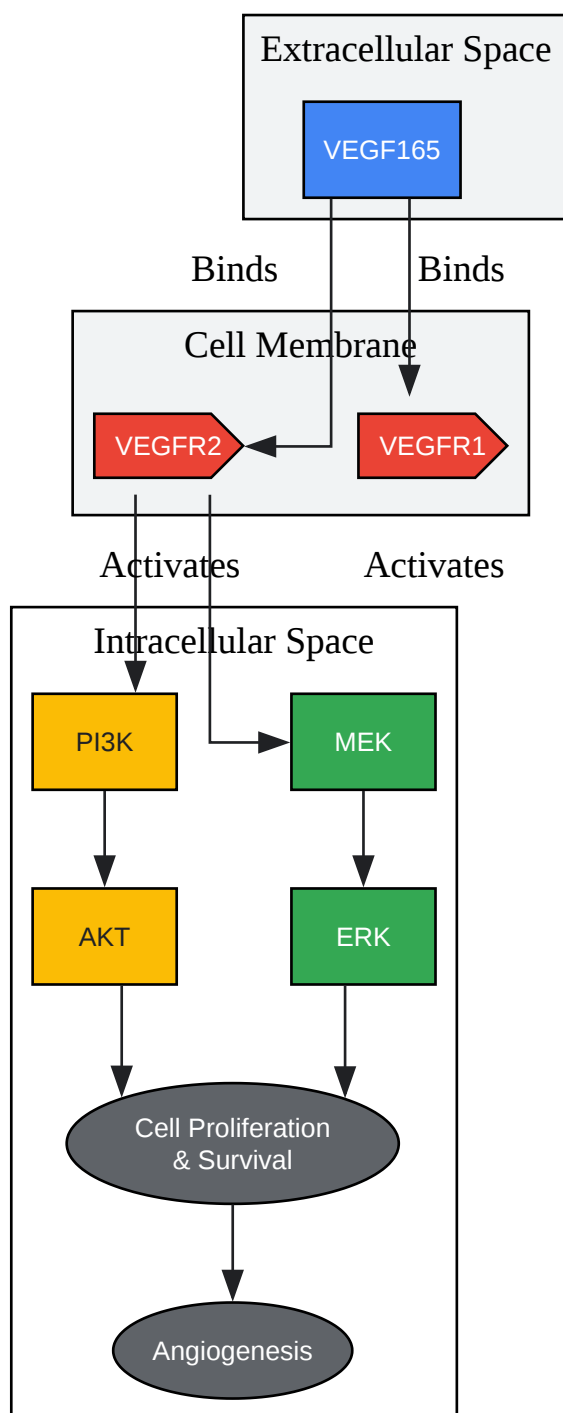
These application notes provide a detailed protocol and supporting information for the detection of human Vascular Endothelial Growth Factor 165 (VEGF165) in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. The isoform VEGF165 is one of the most abundant and potent variants, playing a crucial role in both physiological and pathological angiogenesis, such as in tumor growth and wound healing.[1][2] Immunohistochemistry is a powerful technique to visualize the spatial distribution and expression levels of VEGF165 within the tissue microenvironment, providing valuable insights for cancer research and the development of anti-angiogenic therapies.[3] VEGF165 promotes endothelial cell proliferation, migration, and survival primarily through its interaction with VEGF Receptor 2 (VEGFR2).[4]

VEGF165 Signaling Pathway

VEGF165 initiates a cascade of intracellular signaling events upon binding to its receptors, primarily VEGFR1 and VEGFR2, on the surface of endothelial cells.[1] This binding leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K/AKT and MEK/ERK pathways, which are critical for cell proliferation and survival.[1][5]



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VEGF165 Signaling Pathway Diagram

Experimental Protocol: Immunohistochemistry for Human VEGF165

This protocol outlines the key steps for successful IHC staining of **human VEGF165** in FFPE tissue sections.

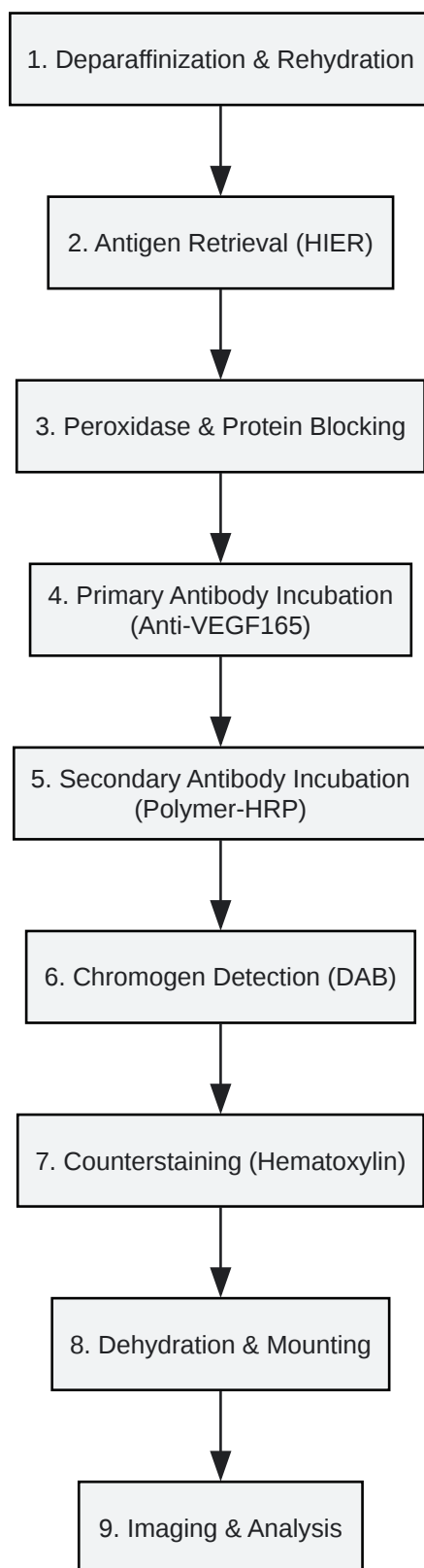
Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Supplier Example	Catalog # Example
Primary Antibody (Anti-VEGF165)	R&D Systems	AF-293-NA
Cloud-Clone Corp.	MAB696Hu21	
Antigen Retrieval Buffer	Proteintech	KHC0735 (part of kit)
Peroxidase Blocking Solution	GenomeMe	IHC000 (part of system)
Polymer-HRP Secondary Antibody	BioGenex	N/A
DAB Chromogen Substrate	GenomeMe	IHC000 (part of system)
Hematoxylin Counterstain	Thermo Fisher Scientific	7211
Mounting Medium	Thermo Fisher Scientific	4112
Xylene or Xylene Substitute	Thermo Fisher Scientific	8301
Ethanol (graded series)	Sigma-Aldrich	E7023
Deionized Water	Millipore	N/A
Positive Control Tissue	Placenta, Colon Adenocarcinoma	

Staining Procedure

The following workflow diagram illustrates the major steps of the IHC protocol.



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IHC Staining Workflow for VEGF165

Step-by-Step Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
 - Hydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform Heat-Induced Epitope Retrieval (HIER) for optimal results.[\[6\]](#)
 - Immerse slides in a staining dish containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).[\[6\]](#)
 - Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 10-30 minutes.[\[6\]](#)[\[7\]](#)
 - Allow slides to cool to room temperature in the buffer.[\[7\]](#)
- Blocking:
 - Wash slides with a wash buffer (e.g., TBS or PBS).
 - Incubate sections with a peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[\[8\]](#)
 - Rinse with wash buffer.
 - Apply a protein blocking solution (e.g., 5% normal goat serum) and incubate for 30-60 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation:

- Dilute the anti-**human VEGF165** primary antibody in an appropriate antibody diluent to the optimized concentration.
- Apply the diluted primary antibody to the tissue sections and incubate for 30-60 minutes at room temperature or overnight at 4°C.[8]
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer.
 - Apply a polymer-based HRP-conjugated secondary antibody and incubate for 20-30 minutes at room temperature.[8]
- Chromogen Detection:
 - Rinse slides with wash buffer.
 - Apply a DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired staining intensity is reached.[8]
 - Rinse with deionized water to stop the reaction.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes to stain cell nuclei.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
 - Clear in xylene (or a substitute) two times for 5 minutes each.
 - Apply a coverslip using a permanent mounting medium.

Data Presentation and Interpretation

Quantitative data for the IHC protocol is summarized in the tables below. Optimization of these parameters may be required for specific tissues and antibodies.

Table 1: Antibody Dilutions and Incubation Times

Step	Reagent	Concentration/ Dilution	Incubation Time	Temperature
Primary Antibody	Anti-VEGF165	3-20 µg/mL[9] [10][11]	30-60 min or Overnight	Room Temp or 4°C
Secondary Antibody	Polymer-HRP	Ready-to-use	20-30 min[8]	Room Temp
Chromogen	DAB	Ready-to-use	5-10 min[8]	Room Temp

Table 2: Antigen Retrieval Conditions

Method	Buffer	pH	Temperature	Incubation Time
HIER	Sodium Citrate	6.0	95-100°C	10-30 min[6]
HIER	Tris-EDTA	9.0	95-100°C	10-30 min[12]

Interpretation of Results:

VEGF165 staining is typically observed in the cytoplasm of various cell types, including tumor cells and endothelial cells.[13] The staining intensity can be scored to provide a semi-quantitative assessment of protein expression. Scoring systems often evaluate both the intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, 3 for strong) and the percentage of positively stained cells.

Troubleshooting

Problem	Possible Cause	Solution
No Staining	Primary antibody not effective	Use a validated antibody; check antibody concentration.
Inadequate antigen retrieval	Optimize HIER conditions (buffer, time, temperature).	
High Background	Non-specific antibody binding	Increase blocking time; use a different blocking reagent.
Endogenous peroxidase activity	Ensure adequate peroxidase blocking.	
Tissue Detachment	Over-fixation or harsh retrieval	Use positively charged slides; consider a gentler retrieval method.

For further details on specific antibodies and reagents, please refer to the manufacturer's datasheets.

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